H-VAL-VAL-PHE-OH
Description
Properties
CAS No. |
153247-47-3 |
|---|---|
Molecular Formula |
C19H29N3O4 |
Molecular Weight |
363.45 |
Synonyms |
H-VAL-VAL-PHE-OH |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of H Val Val Phe Oh
Solid-Phase Peptide Synthesis (SPPS) of H-Val-Val-Phe-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides like this compound due to its efficiency and the ability to automate the process. vaia.com The synthesis is initiated by attaching the C-terminal amino acid, phenylalanine, to a solid resin support. vaia.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids, valine and then another valine, in a cycle of deprotection and coupling reactions. vaia.comunpatti.ac.id
Optimization of Coupling Reactions for Val-Val and Val-Phe Peptide Bonds
The formation of peptide bonds between sterically hindered amino acids, such as valine, presents a significant challenge in peptide synthesis. The bulky side chains of valine can impede the approach of the activated carboxyl group to the amino group of the adjacent residue, leading to incomplete reactions and lower yields.
To overcome this, various coupling reagents have been developed and optimized. Reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) in combination with HOBt (Hydroxybenzotriazole) are commonly employed to facilitate these difficult couplings. thaiscience.inforesearchgate.net The use of carbodiimide (B86325) reagents, such as N,N'-diisopropylcarbodiimide (DIPC), also in conjunction with HOBt, is another effective strategy. thaiscience.info More recent advancements have introduced reagents like 9-silafluorenyl dichlorides and TCBOXY, which have shown high efficiency and minimal racemization even with sterically hindered residues. rsc.org
Table 1: Coupling Reagents for Sterically Hindered Peptide Bonds
| Coupling Reagent/System | Key Features | Reference |
| HBTU/HOBt | Commonly used, effective for many standard couplings. | thaiscience.inforesearchgate.net |
| DIPC/HOBt | DIPC is more soluble in common solvents like DCM than DCC. HOBt minimizes racemization. | thaiscience.info |
| CBMIT | Useful for sterically hindered amino acids like Valine, with no racemization in the presence of copper salts. | globalresearchonline.net |
| 9-Silafluorenyl dichlorides | Highly effective with low to no epimerization for sterically hindered couplings. | rsc.org |
| TCBOXY | Requires DMAP and DIPEA, provides good to high yields with various N-protected amino acids. | rsc.org |
The choice of solvent also plays a critical role. While N-Methyl-2-pyrrolidone (NMP) is a common solvent in SPPS, dichloromethane (B109758) (DCM) has also been used effectively. orgsyn.orgnih.gov The optimization of the solvent and coupling reagent combination is crucial for maximizing the yield and purity of this compound. cdnsciencepub.com
Influence of Trifluoroacetic Acid (TFA) Salts on Peptide Synthesis and Subsequent Characterization
Trifluoroacetic acid (TFA) is integral to the Fmoc-based SPPS process. It is used for the final cleavage of the synthesized peptide from the resin support and for the removal of acid-labile side-chain protecting groups. sb-peptide.comgenscript.com As a result, the final lyophilized peptide is often obtained as a TFA salt, where the trifluoroacetate (B77799) anion acts as a counter-ion to the protonated N-terminus and any basic side chains. ambiopharm.comgenscript.com
While common, the presence of residual TFA can have several implications:
Biological Assays: TFA can interfere with cellular assays, sometimes inhibiting cell proliferation or, in other cases, increasing cell viability, leading to experimental variability. genscript.comnih.gov It has also been shown to be an unintended modulator of certain receptors. genscript.com
Physicochemical Characterization: TFA has a strong absorbance band in infrared (IR) spectroscopy that can overlap with the amide I band of the peptide, complicating the analysis of its secondary structure. genscript.com
pH Alteration: As a strong acid, TFA can lower the pH of the peptide solution, which may affect subsequent assays. genscript.comgenscript.com
Due to these potential interferences, it is often necessary to remove TFA and exchange it for a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride. sb-peptide.com This is typically achieved through ion-exchange chromatography. ambiopharm.com The choice of the final salt form can also influence the peptide's stability and solubility. ambiopharm.com
Solution-Phase Synthetic Approaches for this compound
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification of intermediates, remains a valuable method, particularly for large-scale production. google.commasterorganicchemistry.com This approach involves the sequential coupling of protected amino acids in a suitable organic solvent. google.com
Application of Mixed Anhydride (B1165640) and Active Ester Methods
Two classical methods used in solution-phase synthesis are the mixed anhydride and active ester methods.
The mixed anhydride method involves the activation of the carboxyl group of an N-protected amino acid by forming a mixed anhydride with another acid, typically a derivative of carbonic acid like isobutyl chloroformate. thieme-connect.degoogle.com This activated species then reacts with the amino group of the next amino acid or peptide fragment. google.com This method is known for its rapid reaction rates and high yields. thieme-connect.de However, it requires careful control of reaction conditions to minimize side reactions, such as urethane (B1682113) formation and racemization. cdnsciencepub.com
The active ester method involves converting the carboxyl group of an N-protected amino acid into a more reactive ester, which can then readily react with the free amino group of another amino acid. sci-hub.se While this method can be slower, it often leads to cleaner reactions with less risk of racemization compared to some other activation methods. A modern variation involves the use of reagents like norborn-5-ene-2,3-dicarboximido diphenyl phosphate (B84403) (NDPP) to form an "active ester"-type mixed anhydride. rsc.org
Strategic Derivatization and Labeling of this compound for Research Probes
To study the interactions and functions of this compound, it is often necessary to modify it with specific functional groups or labels. These modifications can be introduced at the N-terminus or the C-terminus.
N-terminal and C-terminal Functionalization
N-terminal Functionalization: The free amino group at the N-terminus of this compound is a common site for modification. creative-peptides.com
Acetylation: This modification removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and mimic the structure of native proteins. sigmaaldrich.com
Labeling: Fluorescent tags (e.g., Dansyl, Fluorescein) or biotin (B1667282) can be attached to the N-terminus for use in various assays, including fluorescence-based studies and immunoassays. sigmaaldrich.com
Reductive Alkylation: This method allows for the selective modification of the N-terminus with aldehydes, introducing functional groups while preserving the positive charge, which can be crucial for biological activity. nih.govresearchgate.net
C-terminal Functionalization: The carboxyl group at the C-terminus of this compound also provides a handle for modification. creative-peptides.com
Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge. This modification can enhance stability by preventing degradation by carboxypeptidases and can also mimic the structure of many naturally occurring peptides. sigmaaldrich.com
Conjugation: The C-terminus can be conjugated to other molecules or surfaces. For instance, strategies have been developed for the selective immobilization of peptides through their C-terminus for applications like surface-based protein sequencing. nist.gov
Table 2: Common Chemical Modifications of Peptides
| Modification | Terminus | Purpose | Reference |
| Acetylation | N-terminal | Increases stability, mimics native proteins. | sigmaaldrich.com |
| Biotinylation | N-terminal | Used for affinity purification and detection. | sigmaaldrich.com |
| Fluorescent Labeling | N-terminal | Enables detection in fluorescence-based assays. | sigmaaldrich.com |
| Amidation | C-terminal | Increases stability, mimics native peptides. | sigmaaldrich.com |
| Reductive Alkylation | N-terminal | Site-selective modification while preserving charge. | nih.govresearchgate.net |
Side-Chain Modifications for Enhanced Academic Utility
The chemical modification of the amino acid side chains in this compound is a key strategy for tailoring its properties for specific research purposes. These modifications can alter the peptide's hydrophobicity, conformational preferences, and ability to interact with other molecules or to be incorporated into larger systems. Such alterations are instrumental in developing new materials, probes, and therapeutic leads.
Modifications of the Phenylalanine Residue:
The aromatic side chain of the C-terminal phenylalanine is a prime target for modification due to the versatile chemistry of the benzene (B151609) ring. nih.gov One powerful technique is the direct functionalization of the aromatic C-H bonds. This approach allows for the introduction of new functional groups without needing to build the modified amino acid from scratch. For instance, palladium-catalyzed reactions can be used to append various groups to the phenyl ring. nih.gov Another advanced method involves a C-H olefination reaction to install an ethenesulfonyl fluoride (B91410) (ESF) group onto the phenylalanine residue. This creates a reactive arylvinylsulfonyl fluoride (aryl VSF) hub within the peptide, which can then undergo "click chemistry" reactions, such as Sulfur(VI)-Fluoride Exchange (SuFEx), for further diversification or intramolecular cyclization. ntu.ac.uk
Modifications of Valine Residues:
Incorporation into Polymeric Structures:
A significant application of side-chain modification is the preparation of peptide-based polymers for materials science and biomedical research. A strategy analogous to modifying this compound involves the C-terminus modification of the similar tripeptide, Leu-Val-Phe, to create a vinyl monomer. This monomer can then be polymerized using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.org This process yields well-defined polymers where the peptide segment is presented on the side chain. rsc.org Such peptide-based polymers are being investigated for applications like inhibiting protein aggregation in neurodegenerative disease research and for creating novel nano-carriers for drug delivery. rsc.orgdivyarasayan.org
The following tables summarize the types of side-chain modifications and their utility in an academic context.
Table 1: Side-Chain Modification Strategies for Val-Val-Phe and Analogs
| Residue Target | Modification Type | Reagents/Method | Purpose/Application | Citation |
|---|---|---|---|---|
| Phenylalanine | C-H Olefination/SuFEx | Ethenesulfonyl fluoride (ESF), Rh(III) catalyst | Installation of a reactive hub for click chemistry, cyclization | ntu.ac.uk |
| Phenylalanine | C-H Arylation | Palladium catalysts | Introduction of aryl groups to modulate aromatic interactions | nih.gov |
| Valine | γ C-H Arylation | Palladium catalysts | Site-specific introduction of aryl groups on the aliphatic side chain | nih.gov |
| Valine/Phenylalanine | Residue Replacement | Solid-Phase Peptide Synthesis (SPPS) with unnatural amino acids | Structure-activity relationship studies, altering hydrophobicity/bioactivity | researchgate.netmdpi.com |
Table 2: Research Applications of Modified Peptides
| Modified Peptide System | Research Area | Specific Utility | Citation |
|---|---|---|---|
| Leu-Val-Phe based polymers | Alzheimer's Disease Research | Polymeric inhibitors of amyloid-β peptide fibrillization | rsc.orgdivyarasayan.org |
| Peptide-Arylvinylsulfonyl Fluorides | Synthetic Methodology | Development of novel peptide cyclization and diversification strategies | ntu.ac.uk |
| Peptides with Tyr instead of Phe | Immunology Research | Investigation of structure-activity relationships for immunosuppressive properties | mdpi.com |
Advanced Structural Characterization and Conformational Analysis of H Val Val Phe Oh
Spectroscopic Probing of H-Val-Val-Phe-OH Conformations
Spectroscopic techniques are invaluable for investigating the diverse conformations that this compound can adopt in different environments. These methods provide insights into the peptide's secondary structure, hydrogen bonding networks, and the influence of local environments on its architecture.
In the isolated environment of the gas phase, the intrinsic conformational preferences of a peptide, free from solvent interactions, can be meticulously studied. Techniques like IR/UV double-resonance spectroscopy, which often utilizes Resonant Two-Photon Ionization (R2PI), are powerful tools for this purpose. mpg.deacs.org These methods allow for conformation-selective analysis by first using a tunable UV laser to excite a specific conformer, which is then ionized for detection. acs.org An IR laser is used to probe the vibrational frequencies, particularly of N-H and C=O stretching modes, which are highly sensitive to the presence and nature of intramolecular hydrogen bonds. mpg.de
While specific experimental data for this compound is not available, studies on closely related protected dipeptides, such as Ac-Val-Phe-OMe and N-Acetyl-Phe-amide, provide significant insights. mpg.deresearchgate.net In the gas phase, such peptides are found to adopt folded structures stabilized by intramolecular hydrogen bonds, including β-turns and γ-turns. mpg.de For a peptide like Ac-Val-Phe-OMe, a "linear" non-hydrogen-bonded structure, which could serve as a model for a β-sheet, has also been observed. researchgate.net Given the two bulky valine residues and the phenylalanine, it is highly probable that this compound would also exhibit a landscape of multiple stable conformers in the gas phase, characterized by intramolecular hydrogen bonds forming compact structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about bond angles, dihedral angles (φ, ψ), and inter-proton distances can be obtained.
Specific NMR data for this compound is limited, but published data for analogous compounds like N-Acetyl-L-valyl-L-phenylalanine methyl ester provides a reference for the expected chemical shifts. hepvs.ch Theoretical studies on tripeptides also show that NMR parameters are sensitive to the solvent environment, with chemical shifts changing based on solvent polarity. orientjchem.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Val α-CH | 4.18 | 57.18 |
| Val β-CH | 1.91 | 30.56 |
| Val γ-CH₃ | 0.82, 0.79 | 19.06, 18.08 |
| Phe α-CH | 4.45 | 53.53 |
| Phe β-CH₂ | 3.01, 2.93 | 36.50 |
| Phe Aromatic CH | 7.15 - 7.31 | 129.02, 128.19, 126.52 |
| Phe Aromatic C (quat.) | - | 137.12 |
| Val Amide NH | 7.79 | - |
| Phe Amide NH | 8.39 | - |
Note: The data presented is for an analogous compound and serves as an illustrative example. The exact chemical shifts for this compound would differ.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com It is a widely used technique to assess the secondary structure of peptides and proteins in solution. jascoinc.com The far-UV region (below 240 nm) is particularly informative, as the peptide backbone gives rise to characteristic CD signals for different secondary structures like α-helices, β-sheets, and random coils. jascoinc.com
For this compound, which is rich in hydrophobic residues, aggregation and the formation of β-sheet structures in aqueous solutions are plausible. The CD spectrum would be a key indicator of such conformational preferences.
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~195 |
The near-UV CD spectrum (250-320 nm) can provide information about the tertiary structure by probing the environment of aromatic side chains, such as the phenylalanine residue in this compound. jascoinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
X-ray Crystallography and Solid-State Structural Investigations of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides detailed information on bond lengths, bond angles, and the specific conformation adopted by the peptide. Furthermore, it reveals how molecules pack together in the crystal lattice, including intermolecular hydrogen bonding patterns.
While no crystal structure for the tripeptide this compound has been found in the surveyed literature, studies on the closely related dipeptide L-valyl-L-phenylalanine have shown it crystallizes in multiple forms (polymorphs) with different conformations and hydration states. researchgate.netresearchgate.net In these structures, the peptide molecules adopt conformations that are models for Type I and Type II β-turns, fundamental motifs in protein structure. researchgate.net This suggests that this compound in the solid state would likely also adopt a specific, folded conformation stabilized by a network of intra- and intermolecular hydrogen bonds.
Conformational Dynamics and Flexibility Studies of this compound
Peptides are not static molecules but are conformationally dynamic, existing as an ensemble of interconverting structures. The flexibility of this compound is influenced by the steric bulk of the two valine residues and the phenyl group, which restricts the accessible conformational space. However, motions still occur across a range of timescales, from fast local fluctuations (picoseconds to nanoseconds) of side chains to slower, larger-scale conformational rearrangements (microseconds to milliseconds).
Molecular dynamics (MD) simulations are a powerful computational tool used to explore these dynamics. mdpi.com Such simulations can model the movement of the peptide over time, revealing the pathways of conformational transitions and the relative stability of different structures. elifesciences.org For a peptide like this compound, MD simulations could elucidate how interactions between the bulky side chains and with the solvent modulate its flexibility and preferred conformations, providing a time-resolved view of its structural landscape. vulcanchem.com
Impact of Environmental Factors (e.g., pH, Solvent Polarity) on this compound Conformation
The conformation of this compound is highly sensitive to its environment, particularly solvent polarity and pH.
Solvent Polarity: The polarity of the solvent significantly affects the balance between intramolecular and intermolecular hydrogen bonding.
In polar solvents like water, the peptide backbone can form hydrogen bonds with solvent molecules. This environment can favor more extended conformations or promote intermolecular interactions, leading to the formation of β-sheet aggregates, especially for hydrophobic peptides. nih.gov
In non-polar solvents like cyclohexane, intramolecular hydrogen bonds are favored to satisfy the hydrogen-bonding potential of the peptide backbone, as there is no competition from the solvent. nih.govrsc.org This would likely stabilize compact, folded structures such as β-turns or γ-turns. Molecular dynamics studies on various polypeptides confirm that they tend to adopt more extended conformations in non-polar solvents, highlighting the complex role of the peptide backbone itself. rsc.orgrsc.org
pH: The pH of the solution determines the ionization state of the N-terminal amino group (pKa ~9-10) and the C-terminal carboxylic acid group (pKa ~2-3).
At low pH (e.g., pH < 2), both the N-terminus and C-terminus will be protonated, giving the peptide a net positive charge (cationic form).
At high pH (e.g., pH > 10), the N-terminus will be neutral, and the C-terminus will be deprotonated, giving the peptide a net negative charge (anionic form).
Near neutral pH , the peptide will exist primarily as a zwitterion, with a protonated N-terminus (NH₃⁺) and a deprotonated C-terminus (COO⁻).
These changes in charge can influence conformation through electrostatic repulsion or attraction. Repulsion between charged ends at low or high pH might favor more extended structures, while the zwitterionic form near the isoelectric point (pI, estimated to be around 5.5-6.0 for peptides with non-ionizable side chains) could facilitate intermolecular interactions and aggregation. researchgate.net
Biophysical and Biochemical Interactions of H Val Val Phe Oh
Molecular-Level Interactions with Biological Macromolecules
Analysis of Non-Covalent Binding Modes (Hydrogen Bonding, Hydrophobic Forces, Van der Waals Interactions)Specific experimental or computational analyses detailing the non-covalent binding modes of H-Val-Val-Phe-OH are not extensively documented. However, based on its structure, the following interactions can be inferred:
Hydrophobic Interactions: The side chains of the two valine residues and the phenylalanine residue are all nonpolar and hydrophobic. These groups are expected to drive the peptide's interaction with hydrophobic pockets on proteins and other biological macromolecules.
Van der Waals Forces: These short-range forces would be significant in the tightly packed core of a peptide-protein complex, particularly involving the bulky side chains of valine and phenylalanine.
Hydrogen Bonding: The peptide backbone contains amide (-CONH-) groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These can form intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns and β-hairpins, or intermolecular hydrogen bonds with a protein target. acs.orgpsu.edu Studies on other designed peptides containing Val and Phe residues confirm their role in forming stable, hydrogen-bond-stabilized structures. acs.orgpsu.edu
Interactions of this compound with Metal Surfaces in Analytical Contexts
Enzymatic Degradation and Stability Studies of H Val Val Phe Oh in Vitro and Acellular
Identification of In Vitro Degradation Pathways and Metabolites
The in vitro degradation of H-Val-Val-Phe-OH is expected to proceed via the hydrolysis of its peptide bonds, catalyzed by various proteases and peptidases present in biological fluids. Peptides are typically broken down into smaller peptide fragments and constituent amino acids. hmdb.canih.gov The primary degradation pathway involves cleavage of the peptide backbone by enzymes such as aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which cleave the C-terminal amino acid. Endopeptidases can also cleave internal peptide bonds. For instance, enzymes with chymotrypsin-like activity would preferentially cleave the peptide bond at the C-terminal side of the phenylalanine residue.
The degradation of this compound would likely result in the formation of several metabolites. The initial cleavage could occur at either of the two peptide bonds: between the two valine residues or between the second valine and the phenylalanine.
Cleavage between Valine-1 and Valine-2: This would yield H-Val-OH and the dipeptide H-Val-Phe-OH.
Cleavage between Valine-2 and Phenylalanine: This would produce the dipeptide H-Val-Val-OH and H-Phe-OH.
These dipeptide intermediates are themselves subject to further, often rapid, proteolysis into their constituent amino acids. hmdb.cabioaustralis.com Ultimately, the complete enzymatic degradation of this compound results in the individual amino acids: L-Valine and L-Phenylalanine. These amino acids then enter general metabolic pathways. nih.govlibretexts.org
Table 1: Potential Degradation Metabolites of this compound
| Metabolite Name | Chemical Formula | Description |
|---|---|---|
| H-Val-Phe-OH | C14H20N2O3 | A dipeptide resulting from the cleavage of the N-terminal valine. Dipeptides are often short-lived intermediates. hmdb.cabioaustralis.com |
| H-Val-Val-OH | C10H20N2O3 | A dipeptide resulting from the cleavage of the C-terminal phenylalanine. |
| L-Valine | C5H11NO2 | A constituent amino acid released after peptide bond hydrolysis. |
| L-Phenylalanine | C9H11NO2 | A constituent amino acid released after peptide bond hydrolysis. |
Stability Assessment in Model Biological Milieus (e.g., Serum, Cell Lysates)
The stability of peptides is commonly assessed by incubating them in various biological fluids and monitoring their concentration over time. The choice of medium, such as whole blood, plasma, or serum, significantly impacts the observed degradation rate due to differences in the complement of active proteases. plos.org
Studies on various peptides have shown that degradation is generally fastest in serum, followed by plasma, with fresh whole blood often showing the slowest degradation rates. plos.org This difference is attributed to the activation of proteases during the coagulation cascade, which is initiated in serum preparation but inhibited in plasma by anticoagulants like EDTA or heparin. plos.org Anticoagulants can inhibit certain classes of proteases; for example, EDTA chelates metal ions required by metalloproteases. plos.org
For this compound, it is anticipated that its stability would follow this general trend. The hydrophobic nature of the valine and phenylalanine residues may also influence its interaction with proteolytic enzymes found in these milieus.
Table 2: Predicted Relative Stability of this compound in Different Biological Milieus
| Biological Milieu | Predicted Relative Stability | Reasoning |
|---|---|---|
| Serum | Low | Contains proteases activated during blood coagulation, leading to faster peptide degradation. plos.org |
| Plasma (e.g., EDTA, Heparin) | Moderate | Anticoagulants inhibit certain proteases (e.g., metalloproteases, thrombin), resulting in slower degradation compared to serum. plos.org |
| Cell Lysates | Variable | Stability would depend on the cell type and the specific profile of intracellular proteases released during lysis. |
Factors Influencing the Chemical and Enzymatic Stability of this compound
The stability of this compound is not static but is influenced by a range of intrinsic and extrinsic factors. These factors can affect both the inherent chemical stability of the peptide bonds and the rate of enzyme-catalyzed degradation. nih.govroyalsocietypublishing.org
Key influencing factors include:
pH: The pH of the environment is critical. Non-physiological pH values can lead to acid or base-catalyzed hydrolysis of peptide bonds. oup.com Furthermore, the activity of proteolytic enzymes is highly pH-dependent, with most enzymes exhibiting optimal activity within a narrow pH range. researchgate.netnih.gov
Temperature: Increased temperature generally accelerates the rate of chemical degradation and enzymatic reactions, leading to reduced peptide stability. oup.comcymitquimica.com Peptides are typically stored at low temperatures to minimize degradation. chemimpex.com
Ionic Strength: The concentration of salts can influence peptide stability. Salts can screen electrostatic interactions and affect the conformation of both the peptide and the enzymes responsible for its degradation. nih.gov
Amino Acid Sequence (Intrinsic Factor): The sequence itself is a primary determinant of stability. The presence of specific amino acids at or near the cleavage site can influence susceptibility to particular proteases. The hydrophobic residues Valine and Phenylalanine in the sequence may influence its interaction with enzyme active sites.
Chemical Modifications: Any chemical modifications to the peptide, such as oxidation of residues, can alter its stability and degradation profile. nih.gov
Table 3: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Mechanism |
|---|---|---|
| pH | Highly Dependent | Affects chemical hydrolysis rates and the activity of proteolytic enzymes. oup.comresearchgate.net |
| Temperature | Inversely Proportional | Higher temperatures increase the rate of both chemical and enzymatic degradation. oup.comnih.gov |
| Protease Presence/Activity | Inversely Proportional | The primary driver of degradation in biological media. plos.org |
| Ionic Strength | Variable | Can alter peptide conformation and enzyme activity through electrostatic screening. nih.gov |
Advanced Analytical Chemistry and Spectroscopic Techniques for H Val Val Phe Oh
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of H-Val-Val-Phe-OH and confirming its identity. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the peptide is separated based on its hydrophobicity.
Detailed Research Findings: In a typical RP-HPLC setup, a C18 column is employed with a mobile phase gradient of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). windows.netresearchgate.net The peptide is detected by its absorbance at a specific wavelength, usually around 215-220 nm, which corresponds to the peptide bonds. The retention time of the main peak is compared to that of a reference standard to confirm the identity of this compound. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.netnovoprolabs.com For instance, a purity of 95.7% has been reported for a synthetic batch of this compound. novoprolabs.com The method's specificity is confirmed by the consistent retention times between standard mixtures and samples. researchgate.net
| Parameter | Condition | Purpose |
| Stationary Phase | C18 silica-based | Separation based on hydrophobicity |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Elution of the peptide |
| Detection | UV absorbance at 215-220 nm | Quantitation of peptide bonds |
| Purity Assessment | Peak area percentage | Determination of sample purity |
The stereochemical integrity of this compound is critical, as the biological activity of peptides is highly dependent on the specific chirality of their constituent amino acids. Chiral HPLC is the definitive method for assessing racemization, which is the conversion of one enantiomer to its mirror image.
Detailed Research Findings: To preserve the well-defined stereochemistry of peptides like this compound, it is essential that the synthesis methods used prevent racemization at the α-carbon of each amino acid. thieme-connect.de Chiral stationary phases (CSPs) are employed to separate diastereomers that may have formed during synthesis. windows.net For example, polysaccharide-based CSPs have been successfully used for the chiral separation of Fmoc-protected amino acids under reversed-phase conditions. windows.net The separation of enantiomers can also be achieved on zwitterionic chiral columns. chiraltech.com Studies have shown that without proper precautions, such as the addition of coupling reagents like HOBt, significant epimerization can occur. thieme-connect.de Chiral HPLC analysis can unambiguously prove whether epimerization has occurred by separating the desired L-L-L peptide from any potential diastereomers. osti.gov The detection and quantification of even small percentages of epimerized products are crucial for quality control. thieme-connect.de
| Technique | Principle | Application to this compound |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers. | Verifies the stereochemical purity by separating the desired L-Val-L-Val-L-Phe from any potential diastereomeric impurities (e.g., D-Val-L-Val-L-Phe). |
| Derivatization with Chiral Reagents | The peptide is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. | Allows for the quantification of enantiomeric impurities. |
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and confirming the amino acid sequence.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides.
Detailed Research Findings: In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating charged droplets from which peptide ions are desorbed into the gas phase. The analysis of this compound by ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. psu.edu For this compound, with a molecular weight of 363.46 g/mol , the expected m/z value for the singly charged ion would be approximately 364.47. novoprolabs.com This technique is highly sensitive and can confirm the molecular weight with high accuracy. unibo.it Tandem mass spectrometry (MS/MS) can be performed on the parent ion to generate fragment ions, which provides information about the amino acid sequence. psu.edu
| Ionization Mode | Expected m/z [M+H]⁺ | Information Gained |
| Positive | ~364.47 | Molecular weight confirmation |
MALDI-TOF MS is another soft ionization technique that is highly effective for peptide analysis, particularly for determining molecular weights and analyzing complex mixtures.
Detailed Research Findings: In MALDI-TOF MS, the peptide is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This method is used to confirm the molecular weight of peptides. csic.es MALDI-TOF MS analysis of peptide libraries can be used for sequencing. nih.gov The technique is known for its high sensitivity and tolerance to salts and other impurities. csic.esnih.gov
| Parameter | Description | Relevance to this compound |
| Matrix | A UV-absorbing organic compound (e.g., α-cyano-4-hydroxycinnamic acid) | Facilitates the desorption and ionization of the peptide. |
| Analyzer | Time-of-Flight (TOF) | Measures the mass-to-charge ratio with high resolution and accuracy. |
| Output | Mass spectrum with a peak corresponding to the molecular ion. | Confirms the molecular weight of 363.46 Da. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Capillary Electrophoresis (CE) for Characterization and Separation
Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field.
Detailed Research Findings: CE offers advantages of simplicity, speed, and high efficiency for the analysis of peptides. oup.com It can be used to separate this compound from impurities and degradation products. vscht.cz The quality of separation in CE depends on factors such as the pI of the peptide and the pH and composition of the buffer. vscht.cz To enhance separation and resolve chiral components, chiral selectors like cyclodextrins can be added to the background electrolyte. acs.org CE coupled with laser-induced fluorescence (LIF) detection can achieve very low limits of detection, making it suitable for trace analysis. mdpi.com
| CE Mode | Principle | Application to this compound |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. | Purity assessment and separation from charged impurities. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between a micellar phase and the aqueous buffer. | Separation of neutral and charged species, including potential hydrophobic variants. |
| Chiral Capillary Electrophoresis | Addition of a chiral selector (e.g., cyclodextrin) to the background electrolyte. | Resolution of enantiomeric impurities. |
Complementary Spectroscopic Methods for Detailed Chemical Fingerprinting
A comprehensive characterization of this compound often involves the use of complementary spectroscopic techniques to create a detailed chemical fingerprint.
Detailed Research Findings: Spectroscopic methods can provide a unique "fingerprint" of a molecule based on its interaction with electromagnetic radiation. aanda.org For peptides, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in solution, confirming the connectivity and conformation of the amino acid residues. nih.gov UV-Visible spectrophotometry can be used for quantification and to detect the presence of aromatic residues like phenylalanine. researchgate.net The combination of these spectroscopic techniques with the chromatographic and mass spectrometric methods described above provides a robust and comprehensive analytical profile of this compound.
Computational and Theoretical Investigations of H Val Val Phe Oh
Molecular Dynamics (MD) Simulations for Conformational Exploration and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape and dynamic behavior of peptides like H-Val-Val-Phe-OH. These simulations provide insights into how the peptide folds and moves in different environments.
Studies on similar peptides reveal that the conformational preferences of this compound are significantly influenced by the solvent environment. In non-polar solvents, the peptide is likely to adopt compact, globular structures, driven by the clustering of its hydrophobic valine and phenylalanine side chains. Conversely, in aqueous environments, it may favor more extended conformations to minimize unfavorable interactions between the hydrophobic residues and water, potentially leading to the formation of β-sheet-like structures. The presence of hydrophobic residues like valine and phenylalanine enhances the tendency for aggregation or interaction with hydrophobic active sites of enzymes.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) are often used to validate the conformational models derived from MD simulations. For instance, in a related dipeptide, Ac-Val-Phe-OMe, a combination of resonant two-photon ionization (R2PI) and IR/R2PI spectroscopy revealed a "linear" non-hydrogen-bonded structure in the gas phase, which is considered an ideal model for a β-sheet. researchgate.net
Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum mechanical (QM) calculations are employed to investigate the electronic structure and predict the spectroscopic properties of this compound with high accuracy. These methods provide detailed information about the molecule's geometry, vibrational frequencies, and electronic transitions.
First-principles quantum calculations, such as those using hybrid HF/MP2 potentials with the Vibrational Self-Consistent Field with Second-Order Perturbation Correction (VSCF-PT2) algorithm, have been successfully applied to dipeptides to compute their vibrational spectra without empirical scaling. rsc.org This level of accuracy opens the door for determining the conformer structures of peptides by comparing calculated spectra with experimental data. rsc.org
For larger systems, a hybrid approach combining high-level methods like Density Functional Theory (DFT) for the harmonic part of the potential and faster methods like molecular mechanics for anharmonic corrections can reproduce experimental frequencies with good accuracy. researchgate.net Methods like B3LYP/6-31g(d) have been used to optimize the geometries of peptides containing phenylalanine, revealing the formation of β-sheet-like structures. researchgate.net QM calculations have also been instrumental in understanding the fragmentation patterns of protonated dipeptides like H-Val-Phe-OH in mass spectrometry experiments. psu.edu The energetics and kinetics of fragmentation pathways can be explored to rationalize the observed mass spectra. psu.edu
Table 1: Computational Methods in Peptide Analysis
| Computational Method | Application | Key Findings for Val-Phe Containing Peptides |
| Molecular Dynamics (MD) | Conformational analysis, dynamic behavior | Solvent polarity dictates conformational equilibria, with hydrophobic clustering in non-polar solvents and extended structures in aqueous solutions. |
| Quantum Mechanics (QM) | Electronic structure, spectroscopic properties | Accurate prediction of vibrational spectra and elucidation of fragmentation pathways in mass spectrometry. rsc.orgpsu.edu |
| Molecular Docking | Ligand-target interaction prediction | VVF peptide shows similar docking pose to lisinopril (B193118) in the ACE-I active site, interacting with key residues. researchgate.net |
| De Novo Design | Creating new peptide sequences | Frameworks exist to design self-associating peptides based on structural templates. plos.org |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking studies are crucial for predicting how this compound might interact with biological targets, such as enzymes or receptors. These computational techniques are widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity.
A notable example is the docking study of the tripeptide Val-Val-Phe (VVF) with the Angiotensin I-Converting Enzyme (ACE-I), a key target in hypertension management. The study revealed that VVF has a structure and docking pose similar to the known ACE inhibitor, lisinopril. researchgate.net The VVF peptide was found to interact with key residues in the S1 pocket of ACE-I, including Ala354, Tyr523, and Glu384, through hydrogen bonds and attractive charges. researchgate.net Such interactions are critical for the inhibitory activity of peptides targeting this enzyme. researchgate.net
The hydrophobic nature of the valine and phenylalanine residues in this compound can also lead to hydrophobic interactions with amino acid residues like Phe, Val, Ile, and Met in the binding pockets of various proteins. conicet.gov.arnih.gov These interactions, along with hydrogen bonds, are fundamental to the binding affinity and specificity of the peptide. conicet.gov.ar
De Novo Peptide Design Principles Derived from this compound Structural Analysis
The structural features of this compound, particularly its propensity to form defined secondary structures like β-sheets, provide valuable principles for de novo peptide design. De novo design aims to create novel peptide sequences with specific, predetermined structures and functions.
The understanding of how short peptide sequences self-assemble is crucial for creating biologically inspired materials. plos.org Frameworks for de novo design often use a simulated multimeric template structure to generate new sequences with low potential energy. plos.org The analysis of peptides containing Val and Phe residues can inform the design of new peptides with desired properties, such as the ability to self-associate into fibrils or hydrogels. plos.orgbiorxiv.org
Furthermore, the conformational tendencies of amino acids like valine and phenylalanine are key considerations in designing peptide scaffolds. For instance, in the design of D-peptide inhibitors, the clashes between peptide residues like Val and Phe and the target protein must be resolved through computational minimization techniques. biorxiv.org By understanding the structural contributions of individual amino acids and their interactions within a peptide sequence like this compound, researchers can develop novel peptides for therapeutic and biomaterial applications. nih.govbakerlab.org
H Val Val Phe Oh As a Model System in Fundamental Chemical and Biological Research
Role as a Model Peptide for Studying Organic Synthesis Reactions and Methodologies
In the field of organic chemistry, and particularly in peptide synthesis, simple and well-characterized peptides are essential for developing and validating new methodologies. H-Val-Val-Phe-OH and analogous short peptides serve as excellent model systems for these purposes. The synthesis of such peptides is used to test the efficiency of coupling reagents, the efficacy of protecting groups, and the conditions required for deprotection steps. ub.edu
For instance, the coupling of sterically hindered amino acids like valine can be challenging, and sequences containing consecutive valine residues represent a rigorous test for any new synthesis protocol. rsc.org Researchers can use the synthesis of this compound to quantify reaction yields, identify potential side reactions like racemization, and optimize conditions to ensure high purity of the final product. The synthesis of a known model peptide like Leu-Ala-Gly-Val has been used to assess synthetic efficiency as a function of peptide chain length, a concept directly applicable to models like this compound. osti.gov By using a defined sequence, chemists can easily analyze the product mixture via techniques like HPLC and mass spectrometry to detect any deletions or modifications, thereby refining synthetic methods for more complex and therapeutically relevant peptides. osti.gov
Applications in Probing Beta-Sheet Formation and Protein Aggregation Mechanisms
The aggregation of proteins into beta-sheet-rich structures is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease. Short peptides composed of hydrophobic amino acids are powerful tools for dissecting the molecular driving forces behind this process. The Val-Phe motif, present in this compound, is of particular interest in this area of research.
Studies have shown that subtle changes in amino acid sequence can have dramatic effects on aggregation propensity. For example, the dipeptide Ile-Phe readily self-assembles into fibrillar structures and forms microgels, a behavior linked to amyloid formation. mdpi.comnih.gov In stark contrast, the highly similar dipeptide Val-Phe, which differs only by a single methyl group, does not form fibrils under similar conditions. mdpi.comnih.gov This makes the Val-Phe sequence a crucial negative control in studies aiming to understand the specific interactions that initiate aggregation. Furthermore, Val-Phe (VF) peptides have been explored as tools for capturing toxic aggregates of the amyloid-beta peptide (Aβ1-42), the main component of amyloid plaques in Alzheimer's disease. dovepress.com
The general principle is that hydrophobicity is a key driver of aggregation. mdpi.com Research on model systems, including capped dipeptides like Ac-Val-Phe-OMe, helps to elucidate the fundamental conformational preferences (such as β-strand or γ-turn) that precede the formation of larger secondary structures like beta-sheets. researchgate.net Comparing peptides like Phe-Glu-Phe, which forms beta-sheets, with non-aromatic versions like Val-Glu-Val, which does not, further underscores the critical role of specific hydrophobic and aromatic interactions in stabilizing these aggregates. rsc.org
| Peptide | Aggregation/Fibril Formation | Key Finding | Reference |
|---|---|---|---|
| Ile-Phe | Forms fibrils and microgels | Demonstrates high propensity for self-assembly. | mdpi.comnih.gov |
| Val-Phe | Does not form fibrils | Highlights the specificity of side-chain interactions in aggregation; serves as a negative control. | mdpi.comnih.gov |
| Phe-Glu-Phe | Forms β-sheet structures | Aromatic stacking interactions stabilize the assembly. | rsc.org |
| Val-Glu-Val | No β-sheet structure observed at similar concentrations | Demonstrates the importance of aromatic residues over general hydrophobicity in this context. | rsc.org |
Investigation of Structure-Taste Relationships in Peptides
The taste of peptides is intricately linked to their chemical structure, with bitterness being a common characteristic of peptides containing hydrophobic amino acids. tandfonline.comoup.com this compound, being composed exclusively of hydrophobic residues, is a relevant model for studying the molecular basis of bitter taste perception. The amino acids valine and phenylalanine are known to be among the most influential residues for conferring a bitter taste to a peptide. researchgate.net
Research has established a strong correlation between the hydrophobicity of a peptide and its bitterness. The bitterness intensity often increases with the number and size of hydrophobic side chains. ethz.ch Synthetic studies on various peptides have demonstrated that those containing valine, leucine, and phenylalanine are frequently bitter. oup.comethz.ch For example, the dipeptide H-Val-Val-OH and the tripeptide H-Val-Val-Val-OH are both known to be bitter. ethz.ch
| Peptide | Taste | Hydrophobicity (Q-value in cal/mol) | Reference |
|---|---|---|---|
| H-Val-Val-OH | Bitter | 1690 | ethz.ch |
| H-Val-Leu-OH | Bitter | 2055 | ethz.ch |
| H-Leu-Phe-OH | Very Bitter | 2535 | ethz.ch |
| H-Gly-Phe-OH | Bitter | 1325 | ethz.ch |
| H-Val-Val-Val-OH | Bitter | 2535 (estimated sum) | ethz.ch |
Utilization as a Tool for Understanding Cellular Adhesion Mechanisms (e.g., through cyclic analogs)
Cellular adhesion is a fundamental biological process mediated by cell surface proteins, notably integrins. The interaction between integrins and the extracellular matrix is often mediated by specific, short amino acid sequences. While the linear peptide this compound is not directly used as a primary tool in this context, its constituent amino acids are critical components of synthetic peptides designed to probe these mechanisms.
A prominent example is the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Phe-Val-), often abbreviated as c(RGDfV). google.com This molecule is a potent inhibitor of the αvβ3 integrin, which plays a key role in angiogenesis (the formation of new blood vessels). google.com The D-Phe-Val dipeptide unit within this cyclic structure is essential for its biological activity. It helps to constrain the peptide backbone into a specific β-turn conformation that is recognized by the integrin receptor. acs.org By synthesizing and studying analogs of c(RGDfV), where the D-Phe-Val component is modified, researchers can investigate the precise structural requirements for integrin binding and develop new therapeutic agents that can modulate cellular adhesion in diseases like cancer. google.comacs.org Therefore, motifs derived from the amino acids found in this compound are integral to the design of sophisticated molecular probes for cell biology.
Fundamental Research into Peptide-Surface Interaction Dynamics
The interaction of peptides with various surfaces—from nanoparticles to biomaterials—is a rapidly growing field of research with applications in biosensing, drug delivery, and materials science. Short, hydrophobic peptides like this compound are excellent models for studying the fundamental physics and chemistry of these interactions.
Furthermore, the self-assembly of short peptides into ordered nanostructures is a clear example of peptide-surface interactions, where the "surface" is that of another peptide molecule. As discussed previously, peptides like Ile-Phe can self-assemble into extensive fibrillar networks that form hydrogels. mdpi.comnih.gov Even more strikingly, peptides consisting only of phenylalanine, such as H-Phe-Phe-Phe-Phe-OH, have been shown to generate highly ordered, vertically aligned bionanostructures on surfaces, demonstrating their utility in creating functional materials for applications like sensing. medchemexpress.com The study of simpler systems like this compound provides insight into the balance of hydrophobic and aromatic interactions that govern the formation of these complex and potentially useful materials.
Future Directions in H Val Val Phe Oh Academic Research
Development of Novel and Efficient Synthetic Methodologies
The chemical synthesis of peptides, particularly those rich in hydrophobic residues like H-Val-Val-Phe-OH, is often hampered by poor solubility and a high tendency for aggregation during chain elongation. genscript.com This can lead to incomplete reactions and difficult purification processes. Future research will focus on overcoming these hurdles through several innovative approaches.
Key challenges in synthesizing hydrophobic peptides like this compound include inter- or intra-molecular aggregation, which can obstruct reactive sites, and the formation of secondary structures like β-sheets that further reduce solubility. genscript.com Traditional Solid-Phase Peptide Synthesis (SPPS) methods, while revolutionary, still face these difficulties. vapourtec.com
Future advancements will likely concentrate on:
Improved Solvents and Reagents: The development of novel solvent systems, or "magic mixtures," and the use of chaotropic agents and ionic liquids can disrupt unfavorable secondary structures and enhance solubility during synthesis. genscript.com
Solubilizing Tags: A promising strategy involves the temporary attachment of hydrophilic tags to the peptide sequence. genscript.com These tags improve solubility during synthesis and purification and are later cleaved to yield the final hydrophobic peptide. genscript.comfrontiersin.org This approach avoids the need for difficult purification techniques like RP-HPLC for highly insoluble products. genscript.com
Liquid-Phase Peptide Synthesis (LPPS): Assisted by hydrophobic support materials, LPPS is emerging as a powerful alternative to SPPS for certain sequences. rsc.orgnih.gov This method can overcome issues of high cost and poor yield sometimes seen in SPPS, offering a scalable and efficient route for producing peptides like this compound. rsc.orgnih.gov
Flow Chemistry: Continuous flow technologies are being adapted for SPPS, allowing for better real-time monitoring, reduced reagent excess, and more efficient management of resin swelling and aggregation, which are significant problems in batch synthesis. vapourtec.com
High-Resolution Structural Elucidation in Complex Biomolecular Environments
Determining the precise three-dimensional structure of a small, flexible peptide like this compound, especially within a complex biological environment such as a cell membrane or a protein-binding pocket, remains a significant challenge. frontiersin.orguu.nl Future research will increasingly rely on hybrid or integrative structural biology approaches that combine data from multiple techniques to build a comprehensive picture. instruct-eric.orginstruct-eric.org
The limitations of individual techniques necessitate this integrative approach. For example, cryo-Electron Microscopy (cryo-EM) is powerful for visualizing large complexes in a near-native state, but its resolution can be limited for small, flexible components. frontiersin.orgcreative-biostructure.comportlandpress.com Nuclear Magnetic Resonance (NMR) spectroscopy excels at providing atomic-level detail on structure and dynamics in solution but is often limited to smaller proteins or complexes. creative-biostructure.commdpi.com
Future directions for the structural analysis of this compound and its derivatives will involve:
Solid-State NMR (ssNMR): This technique is particularly well-suited for studying insoluble samples like peptide aggregates or membrane-bound peptides, providing atomic-resolution information where other methods fail. portlandpress.com It is a classic application for studying protein misfolding and aggregation, phenomena relevant to hydrophobic peptides. portlandpress.com
Cryo-Electron Microscopy (Cryo-EM): Advances in cryo-EM now allow for near-atomic resolution of biomolecules. frontiersin.org While challenging for a small peptide alone, cryo-EM can be used to visualize this compound when it is part of a larger assembly, such as a self-assembled nanofiber or a protein complex. creative-biostructure.commdpi.com
Integrative Approaches: The most powerful future strategy will be the combination of multiple techniques. instruct-eric.orgcore.ac.uk For instance, a low-resolution cryo-EM map of a larger complex containing this compound could be combined with high-resolution ssNMR data of the peptide segment to build a complete and accurate atomic model. researchgate.net Mass spectrometry can provide further complementary data on sample composition and subunit interactions. thermofisher.comtechnologynetworks.com
| Technique | Strengths for this compound Analysis | Limitations |
| Solid-State NMR (ssNMR) | Provides atomic-level structural and dynamic data for insoluble states (aggregates, membrane-bound). portlandpress.com | Can be complex and time-consuming. |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizes large, self-assembled structures (e.g., nanofibers) in a near-native state. creative-biostructure.com | Difficult to obtain high resolution for small, flexible, or disordered peptides. frontiersin.org |
| X-ray Crystallography | Can provide very high-resolution atomic structures. | Requires the formation of well-ordered crystals, which is challenging for flexible peptides. |
| Integrative Modeling | Combines data from multiple sources (e.g., Cryo-EM, NMR, MS) for a more complete and accurate model. instruct-eric.orgcore.ac.uk | Computationally intensive; relies on the quality of the input data. |
Exploration of Advanced Supramolecular Architectures and Their Properties
Short peptides containing aromatic and hydrophobic residues, such as phenylalanine and valine, are known to be excellent building blocks for self-assembly into a variety of ordered nanostructures, including nanotubes, nanofibers, and hydrogels. mdpi.comfrontiersin.orgchapman.edunih.gov The specific sequence this compound, with its hydrophobic character, is a prime candidate for forming such supramolecular polymers. Future research will explore the precise control of these self-assembly processes to create novel biomaterials.
The driving forces for the assembly of such peptides are non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking from the phenylalanine residue. nih.govrsc.org The resulting materials, such as peptide-based hydrogels, are of great interest because they can mimic the natural extracellular matrix, offering high biocompatibility and a wide range of potential applications in biomedicine. mdpi.comresearchgate.net
Future research avenues include:
Predicting and Controlling Self-Assembly: A major goal is to move beyond trial-and-error and predict how a peptide sequence will self-assemble based on its amino acid composition. mdpi.com Research into dipeptides containing valine and phenylalanine has shown that even subtle changes, like amino acid order or chirality, can dramatically alter or even prevent self-assembly. mdpi.com
Stimuli-Responsive Materials: A key area of development is the design of "smart" materials that assemble or disassemble in response to external stimuli like pH, temperature, or the presence of specific ions or enzymes. mdpi.comfrontiersin.org This could be achieved by incorporating metal-binding sites or enzyme-cleavable sequences into derivatives of this compound. mdpi.com
Functional Nanomaterials: The exploration of peptide-based hydrogels and nanofibers for applications such as 3D cell culture and tissue engineering is a rapidly growing field. mdpi.comrsc.org The structural similarity of these networks to the body's own matrix makes them ideal scaffolds. mdpi.com
Synergistic Integration of Computational and Experimental Approaches
The vast number of possible peptide sequences makes purely experimental screening for desired properties inefficient. news-medical.net The future of peptide research, therefore, depends on the tight integration of computational modeling and experimental validation. researchgate.netresearchgate.netmdpi.com This synergy allows for the rapid in silico screening of large virtual libraries to identify promising candidates, which can then be synthesized and tested in the lab.
Computational methods like molecular dynamics (MD) simulations can predict how peptides like this compound will fold, interact, and self-assemble. arxiv.orgrsc.org Machine learning models can be trained on existing experimental data to predict properties like aggregation propensity or binding affinity for new sequences. arxiv.orgrsc.org
Key areas for future integration include:
High-Throughput Screening: Computational tools can screen all 8,000 possible tripeptides (or larger libraries) for specific characteristics, such as the potential to self-assemble or bind to a specific protein target. researchgate.netrsc.org This drastically narrows down the number of peptides that need to be physically synthesized and tested.
Mechanistic Insights: MD simulations can provide a dynamic, atom-level view of processes that are difficult to observe experimentally, such as the initial steps of peptide aggregation or the precise interactions within a self-assembled nanofiber. researchgate.netrsc.org
Iterative Design Cycles: The future workflow will involve an active feedback loop. arxiv.org Computational models will predict promising peptide candidates. Experimental validation will then generate new data that is used to refine and improve the accuracy of the computational models for the next round of predictions. arxiv.org This iterative process promises to accelerate the discovery of novel peptide-based materials and tools.
Design and Development of this compound Derived Peptides as Advanced Research Probes and Tools
Due to their ability to be synthesized and modified with high precision, peptides are ideal scaffolds for creating chemical probes to study biological processes. nih.govtandfonline.combeilstein-journals.org By modifying the basic this compound sequence, researchers can develop advanced tools for molecular imaging, diagnostics, and studying enzyme activity.
The core idea is to conjugate a functional moiety—such as a fluorophore, a radiolabel, or an affinity tag—to the peptide scaffold. nih.govbeilstein-journals.org The peptide sequence itself can act as a targeting element, directing the probe to a specific location or receptor in a biological system. nih.gov
Future directions in this area include:
Activatable Probes: A sophisticated approach involves designing probes that are "off" (non-fluorescent or inactive) until they encounter a specific enzyme. tandfonline.com For example, a derivative of this compound could be synthesized with a fluorophore and a quencher held together by a linker that is specifically cleaved by a protease of interest. Cleavage would separate the pair, turning the fluorescent signal "on" and allowing for real-time imaging of enzyme activity. nih.gov
Targeted Imaging Agents: Peptides can be designed to bind with high specificity to disease-related biomarkers, such as overexpressed receptors on cancer cells. nih.gov By attaching an imaging agent (e.g., a near-infrared dye or a radionuclide for PET imaging), derivatives of this compound could be developed as probes for early disease detection. nih.govanr.fr
Probes for Structural Biology: Peptides can be tagged to assist in structural studies. For example, attaching a known antibody-binding peptide tag (like the PA tag) to a protein of interest can help in purification and in identifying subunits within large macromolecular complexes using electron microscopy. nih.gov
Q & A
What frameworks guide the formulation of novel research questions for understudied peptides like this compound?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- Literature Mining : Use PubMed’s MeSH terms and Cited Reference Searching to identify gaps.
- Collaboration : Consult interdisciplinary teams (e.g., computational chemists, pharmacologists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
